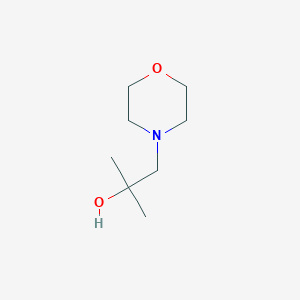
3-(Trifluoromethoxy)benzotrichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)benzotrichloride (3-TFMBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a chlorinated benzotrifluoride that has been used in organic synthesis and as a reagent in biochemical and physiological studies. 3-TFMBC has a wide range of uses, from being used as a reagent in the synthesis of pharmaceuticals and other compounds, to being used in laboratory experiments to study the effects of certain compounds on living organisms.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(Trifluoromethoxy)benzotrichloride involves the introduction of a trifluoromethoxy group onto a benzotrichloride molecule.
Starting Materials
Benzotrichloride, Trifluoromethanol, Thionyl chloride, Dimethylformamide
Reaction
Benzotrichloride is dissolved in dry dimethylformamide., Thionyl chloride is added dropwise to the solution with stirring at room temperature., The mixture is heated to reflux for 2 hours., After cooling to room temperature, trifluoromethanol is added dropwise to the reaction mixture., The reaction mixture is heated to reflux for 6 hours., The resulting mixture is cooled to room temperature and poured into ice-cold water., The precipitate is filtered and washed with water., The product is dried under vacuum to obtain 3-(Trifluoromethoxy)benzotrichloride.
Mécanisme D'action
3-(Trifluoromethoxy)benzotrichloride acts as a nucleophile in the reaction, meaning it is capable of forming a covalent bond with an electrophile. This bond formation results in the formation of a new compound. The reaction is typically carried out in an inert atmosphere and at a temperature of around 50°C.
Effets Biochimiques Et Physiologiques
3-(Trifluoromethoxy)benzotrichloride has been used in a variety of biochemical and physiological studies. It has been used to study the effects of certain compounds on living organisms, such as the effects of certain drugs on the body. It has also been used to study the effects of certain compounds on the metabolism of certain organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(Trifluoromethoxy)benzotrichloride in lab experiments is that it is a relatively safe compound to use. It is not toxic, and it is also relatively easy to synthesize. The main limitation is that it is not very stable, and therefore it may not be suitable for long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-(Trifluoromethoxy)benzotrichloride in scientific research. One possible direction is to use it as a reagent in the synthesis of new pharmaceuticals and other compounds. Another possible direction is to use it as a tool for studying the effects of certain compounds on living organisms. Additionally, it could be used to study the effects of certain compounds on the metabolism of certain organisms. Finally, it could be used as a tool for studying the effects of certain compounds on the environment.
Applications De Recherche Scientifique
3-(Trifluoromethoxy)benzotrichloride has been used in a variety of scientific research applications. It has been used in pharmaceutical synthesis, as a reagent for biochemical and physiological studies, and as a tool for studying the effects of certain compounds on living organisms. It has also been used in the synthesis of other compounds, such as dyes and fragrances.
Propriétés
IUPAC Name |
1-(trichloromethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSNKRVQRJOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzotrichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)








![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
